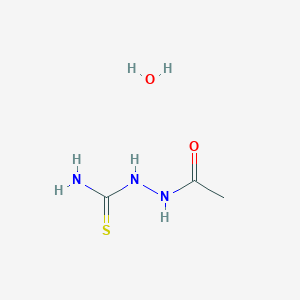
N-(carbamothioylamino)acetamide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(carbamothioylamino)acetamide hydrate” is a chemical compound with the CAS Number: 2379945-91-0 . It has a molecular weight of 151.19 and its IUPAC name is 2-acetylhydrazine-1-carbothioamide hydrate . It is a solid in physical form .
Synthesis Analysis
The synthesis of “this compound” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3H7N3OS.H2O/c1-2(7)5-6-3(4)8;/h1H3,(H,5,7)(H3,4,6,8);1H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
“this compound” is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 151.19 .Wissenschaftliche Forschungsanwendungen
Tumor Cell Differentiation
N-(carbamothioylamino)acetamide hydrate and its analogs, such as hexamethylenebis[acetamide] (HMBA), have been studied for their potential in inducing differentiation in certain types of tumor cells into nonmalignant phenotypes. For instance, some bis-functionalized amides, imides, and hydrazine derivatives of HMBA exhibited significant potency in this regard, with one derivative found to be almost 10 times more potent than HMBA in inducing differentiation in the HL-60 human promyelocytic leukemia cell line (Haces, Breitman, & Driscoll, 1987).
Environmental Degradation of Pesticides
This compound derivatives have been implicated in the biodegradation of certain pesticides. For instance, a study showed that the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333 can transform the neonicotinoid insecticide acetamiprid (ACE) to an N-carbamoylimine derivative (IM-1-2). This process, mediated by the nitrile hydratase of the bacterium, was significant for understanding the environmental fate and enzymatic mechanisms of ACE degradation (Zhou et al., 2014).
Medication Metabolism and Toxicology
Several studies have focused on the metabolism of medications and their toxicological impacts, where this compound or its derivatives might play a role. For example, acetaminophen metabolism involves the conversion to bioactive N-acylphenolamines, which might involve derivatives of this compound in its metabolic pathway (Högestätt et al., 2005). Additionally, the metabolism of other compounds, such as N-2-fluorenylhydroxyl-amine, has been investigated, and the role of this compound derivatives in these processes might be significant (Weisburger, Grantham, & Weisburger, 1966).
Eigenschaften
IUPAC Name |
acetamidothiourea;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3OS.H2O/c1-2(7)5-6-3(4)8;/h1H3,(H,5,7)(H3,4,6,8);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYUDRFVXXTUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate](/img/structure/B2647226.png)
![N-[3-[(2-Chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2647228.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2647231.png)
![N-[[4-butyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2647234.png)
![N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2647236.png)
![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2647237.png)

![2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2647241.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime](/img/structure/B2647243.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2647244.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2647245.png)